Mudelta

Opioid Receptor Pharmacology Binding Affinity IBS-D

Mudelta (eluxadoline dihydrochloride, CAS 864825-13-8) is the sole commercially available mixed opioid receptor modulator combining potent μOR agonism (Ki=1.8nM) with δOR antagonism (Ki=430nM) and κOR agonism (Ki=55nM)—a triple mechanism that loperamide cannot replicate. This pharmacologically unique profile widens the therapeutic window, reducing constipation liability while normalizing GI transit in stress-induced and post-inflammatory models. Its zwitterionic, peripherally restricted design ensures minimal CNS exposure and low abuse potential. For IBS-D clinical programs, Mudelta delivers a superior safety margin (NNH=32 for AE-related discontinuation vs. alosetron NNH=14), directly improving patient retention. For GI motility research, a broad oral dose range (up to 100 mg/kg) supports robust experimental designs. Choose Mudelta for the only single-agent solution to interrogate μ/δ opioid receptor cross-talk with translational validity.

Molecular Formula C₃₂H₃₇Cl₂N₅O₅
Molecular Weight 642.57
CAS No. 864825-13-8
Cat. No. B1144582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMudelta
CAS864825-13-8
Synonyms5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic Acid Hydrochloride;  MuDelta; 
Molecular FormulaC₃₂H₃₇Cl₂N₅O₅
Molecular Weight642.57
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl
InChIInChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mudelta (CAS 864825-13-8): Mixed Opioid Receptor Modulator for IBS-D Research and Development


Mudelta, also known as eluxadoline and bearing the development code JNJ-27018966, is a mixed opioid receptor modulator with a dihydrochloride salt form [1]. It functions as a potent μ-opioid receptor (μOR) agonist (Ki = 1.8 nM), a κ-opioid receptor (κOR) agonist (guinea pig cerebellum Ki = 55 nM), and a δ-opioid receptor (δOR) antagonist (Ki = 430 nM) [2]. Approved by the FDA (as Viberzi) and EMA (as Truberzi) for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D), Mudelta acts locally in the gastrointestinal tract with minimal systemic absorption due to its zwitterionic character and extensive first-pass metabolism .

Why Generic Substitution Fails: Mudelta's Unique Multi-Receptor Profile Precludes Simple Interchange with μ-Opioid-Only Agents


Mudelta cannot be simply substituted by loperamide or other μ-opioid agonists due to its distinct, multi-targeted pharmacology. Loperamide, a selective μOR agonist, effectively reduces diarrhea but is associated with dose-limiting constipation [1]. The δOR antagonism and κOR agonism inherent to Mudelta are mechanistically designed to oppose μOR-mediated inhibition of GI contractility and motility, thereby widening the therapeutic window and reducing the likelihood of constipation [1]. Furthermore, unlike centrally acting opioids, Mudelta's minimal systemic absorption restricts its activity to the periphery, mitigating CNS-related adverse effects and abuse potential . This unique combination of receptor activities and pharmacokinetic properties is not replicated by any single-agent comparator, making direct substitution scientifically unsound.

Quantitative Evidence Guide for Mudelta: Differentiating Data Against Key Comparators


Receptor Binding Affinity Profile of Mudelta Versus Loperamide

Mudelta demonstrates a fundamentally distinct binding profile compared to the widely used anti-diarrheal loperamide. While loperamide is a selective μOR agonist, Mudelta is a mixed μOR agonist and δOR antagonist with additional κOR agonist activity [1].

Opioid Receptor Pharmacology Binding Affinity IBS-D Drug Discovery

Functional Selectivity: Mudelta's μ-Agonist and δ-Antagonist Potencies

In functional assays, Mudelta exhibits potent μOR agonist activity and δOR antagonist activity, with IC50 values that define its dual mechanism. Loperamide, in contrast, shows weaker δOR antagonism and a narrower functional profile [1].

Functional Assay Opioid Receptor IC50 IBS-D In Vitro Pharmacology

Normalization of Stress-Induced GI Transit: Mudelta's Wider Therapeutic Window In Vivo

In a novel environment stress model in mice, Mudelta normalized GI transit and fecal output to control levels over a wide oral dose range. In contrast, loperamide exhibited a narrow effective dose range, with efficacy lost at higher doses [1].

In Vivo Efficacy GI Transit IBS-D Stress Model Therapeutic Window

Comparative Safety Profile: Discontinuation Due to Adverse Events (NNH)

A systematic review and meta-analysis of IBS pharmacotherapies quantified the Number Needed to Harm (NNH) for discontinuation due to adverse events. Mudelta (eluxadoline) demonstrated a more favorable safety profile compared to alosetron [1].

Safety NNH IBS-D Clinical Trial Risk-Benefit

Minimal Systemic Absorption: Pharmacokinetic Differentiation from Loperamide

Mudelta's zwitterionic character and extensive first-pass metabolism result in minimal systemic absorption, confining its activity to the GI tract. This is in contrast to loperamide, which, while also peripherally acting, has different absorption characteristics and CNS penetration liabilities [1].

Pharmacokinetics Bioavailability IBS-D Drug Safety CNS Penetration

Optimal Research and Industrial Applications for Mudelta (Eluxadoline)


Preclinical In Vivo Models of Stress-Induced or Post-Inflammatory Altered GI Function

Mudelta is the optimal tool for normalizing GI transit and defecation in rodent models of novel environment stress or post-inflammatory altered GI function. Its wide therapeutic dose range (up to 100 mg/kg p.o.) allows for robust experimental designs without the narrow dosing constraints of loperamide [1].

In Vitro Studies of μ/δ Opioid Receptor Crosstalk and Heteromer Pharmacology

Researchers investigating the functional interactions between μ and δ opioid receptors should select Mudelta for its potent μOR agonism (IC50 = 1.0 nM) combined with δOR antagonism (IC50 = 89 nM). This unique dual activity is not available from standard opioidergic tool compounds like loperamide [1].

Clinical Trial Supply for IBS-D Studies Prioritizing Patient Retention

For clinical trials in IBS-D, Mudelta offers a favorable safety profile with an NNH of 32 for discontinuation due to adverse events, significantly lower than alosetron (NNH = 14). Procuring Mudelta as the active pharmaceutical ingredient may improve patient retention and trial completion rates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mudelta

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.